N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide
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Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a hydroxy-substituted butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methoxylation: Substitution of a methoxy group at the 6-position of the pyridine ring.
Amidation: Formation of the butanamide moiety through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxy-4-pyridinamine: A related compound with similar structural features.
2-Bromo-6-methoxypyridin-4-yl)methanamine: Another structurally related compound.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide is unique due to its combination of a brominated pyridine ring and a hydroxy-substituted butanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H21BrN2O3 |
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Molecular Weight |
345.23 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H21BrN2O3/c1-8(2)14(19,9(3)4)13(18)16-10-6-11(15)17-12(7-10)20-5/h6-9,19H,1-5H3,(H,16,17,18) |
InChI Key |
YAUNAIWWVPANBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
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